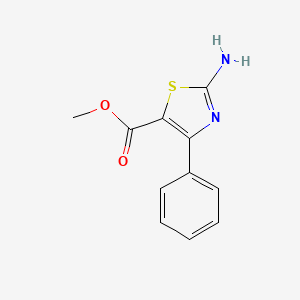

Methyl 2-amino-4-phenylthiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-10(14)9-8(13-11(12)16-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMUUPHRYZQKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652907 | |

| Record name | Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893652-36-3 | |

| Record name | Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-phenylthiazole-5-carboxylate

This guide provides a comprehensive overview of the synthesis of methyl 2-amino-4-phenylthiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a core structure in numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document will delve into the primary synthetic route, the renowned Hantzsch thiazole synthesis, elucidating the underlying mechanism and providing a detailed experimental protocol for its execution.

I. The Strategic Importance of the 2-Aminothiazole Core

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are cornerstones of modern pharmacology.[4] The thiazole ring system, an aromatic five-membered heterocycle, is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions.[5] The 2-aminothiazole moiety, in particular, serves as a versatile building block for the synthesis of a diverse array of therapeutic agents.[6][7] Its structural features allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The title compound, this compound, incorporates this key pharmacophore and represents a valuable intermediate for the development of novel therapeutics.

II. The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

The most prevalent and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, a classic condensation reaction first described in the late 19th century.[3][4][8] This reaction typically involves the condensation of an α-haloketone with a thioamide.[8] In the context of synthesizing this compound, the key starting materials are a derivative of α-halo-β-ketoester and thiourea.

The causality behind this synthetic choice lies in its reliability, high yields, and the ready availability of the starting materials.[4] The reaction proceeds through a well-established multi-step mechanism, driven by the formation of a stable aromatic thiazole ring.[9]

The Core Mechanism Unveiled:

The synthesis of this compound via the Hantzsch reaction can be dissected into the following key mechanistic steps:

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl compound.[4][9] The sulfur atom, being a soft nucleophile, readily displaces the halide leaving group in an SN2 fashion. This initial step forms an S-alkylated isothiouronium salt intermediate.

-

Intramolecular Cyclization: The next crucial step involves an intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiouronium intermediate onto the carbonyl carbon of the ketoester moiety.[4] This cyclization event leads to the formation of a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.

-

Dehydration and Aromatization: The reaction is driven to completion by the dehydration of the cyclic intermediate. The loss of a water molecule, often facilitated by heat or acidic conditions, results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.[9] The formation of the aromatic ring is a significant thermodynamic driving force for this reaction.[9]

III. Visualizing the Reaction Pathway

To provide a clear visual representation of the Hantzsch thiazole synthesis for this compound, the following reaction workflow diagram is presented.

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. synarchive.com [synarchive.com]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-phenylthiazole-5-carboxylate and its Core Scaffold

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides an in-depth analysis of the physicochemical properties of a specific derivative, Methyl 2-amino-4-phenylthiazole-5-carboxylate. While direct experimental data for this exact molecule is sparse, this document synthesizes information from closely related analogs and the foundational 2-amino-4-phenylthiazole core. We will explore its molecular profile, predictive characterization, established synthesis protocols, and its significant applications in the field of drug discovery. This paper is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound class.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a five-membered heterocycle containing both sulfur and nitrogen, a structure that imparts unique electronic and hydrogen-bonding capabilities. This scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in numerous clinically significant drugs, most notably the tyrosine kinase inhibitor Dasatinib, used in cancer therapy.[1][4] Derivatives of this core exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][5]

The specific compound of interest, this compound, combines three key features:

-

The 2-amino group , which acts as a critical hydrogen bond donor and a key site for further chemical modification.

-

The 4-phenyl group , which introduces a nonpolar, aromatic moiety that can engage in hydrophobic and π-stacking interactions within biological targets.[1]

-

The 5-carboxylate ester , which serves as a hydrogen bond acceptor and a versatile chemical handle for creating amides or other derivatives to modulate solubility, cell permeability, and target binding.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in designing next-generation therapeutics.

Molecular Profile and Physicochemical Properties

The structural identity and key physicochemical parameters are foundational to any research and development effort. The properties for this compound are summarized below, based on calculations and data from closely related analogs.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | Standard Nomenclature |

| Molecular Formula | C₁₁H₁₀N₂O₂S | Calculated |

| Molecular Weight | 234.28 g/mol | Calculated[6] |

| CAS Number | Not assigned | The isomer, 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, is CAS 99967-80-3.[6] |

| Appearance | Predicted: White to yellow crystalline solid. | Based on analogs like Methyl 2-aminothiazole-4-carboxylate which is a yellow solid.[7][8] |

| Melting Point (°C) | Predicted: > 170 °C | The related Methyl 2-aminothiazole-4-carboxylate melts at 160-164 °C.[7] The addition of a phenyl group typically increases the melting point due to improved crystal packing and higher molecular weight. |

| Solubility | Predicted: Soluble in DMSO, DMF, Methanol; Sparingly soluble in water. | The aromatic ring and ester group favor organic solvents, while the amino group provides minimal aqueous solubility. |

| pKa | Predicted: ~2.0 - 3.0 | Based on the predicted pKa of 2.46 for Methyl 2-aminothiazole-4-carboxylate, protonation is expected to occur on the ring nitrogen.[7][9] |

Synthesis and Mechanistic Rationale

The most robust and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis .[10][11][12] This reaction is a classic condensation method that provides a direct and efficient route to the thiazole ring.

The Hantzsch Synthesis Mechanism

The causality behind this powerful reaction lies in the nucleophilic character of the sulfur atom in thiourea and the electrophilic nature of an α-haloketone. The synthesis of this compound would proceed via the reaction between thiourea and a suitable α-haloketone, specifically methyl 2-chloro-3-oxo-3-phenylpropanoate (or its bromo- equivalent).

The reaction follows a well-established sequence:

-

Nucleophilic Attack: The sulfur atom of thiourea attacks the carbon bearing the halogen on the α-haloketone, displacing the halide and forming an isothiouronium salt intermediate.

-

Cyclization: The enol form of the ketone intermediate allows for an intramolecular condensation. A nitrogen atom from the thiourea attacks the electrophilic carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic thiazole ring.

This one-pot reaction is highly efficient and is the preferred industrial and laboratory method for accessing this class of compounds.[13][14]

Caption: The Hantzsch synthesis pathway for the target compound.

Spectroscopic Characterization Profile

Confirming the identity and purity of a synthesized compound is non-negotiable. The following sections detail the expected spectral data for this compound, which serve as a fingerprint for its unique structure.

¹H NMR Spectroscopy

Proton NMR provides precise information about the electronic environment of hydrogen atoms in the molecule.

-

δ 7.40 - 7.80 ppm (multiplet, 5H): These signals correspond to the protons on the C4-phenyl ring.[15][16]

-

δ ~7.0 ppm (broad singlet, 2H): This signal represents the two protons of the C2-amino group (-NH₂). This peak is expected to be exchangeable with D₂O.[15]

-

δ ~3.85 ppm (singlet, 3H): This sharp singlet corresponds to the three protons of the methyl ester (-OCH₃) group.[17][18]

Self-Validation Note: A key feature is the absence of a signal for a proton at the C5 position of the thiazole ring, as this position is substituted with the carboxylate group. This distinguishes it from the parent 2-amino-4-phenylthiazole, which shows a singlet for the C5-H at ~6.2 ppm.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) |

| ~1710 | C=O Stretch | Ester (Carbonyl) |

| 1650 - 1500 | C=N and C=C Stretch | Thiazole Ring & Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

Causality Insight: The presence of sharp, distinct peaks for both the N-H stretch and the C=O stretch provides immediate, high-confidence confirmation that the key functional groups have been successfully incorporated and preserved during synthesis.[15][19]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 234.05 (for C₁₁H₁₀N₂O₂S). High-resolution mass spectrometry (HRMS) should confirm this exact mass.[6]

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of the methoxy group (-OCH₃, M-31) or the entire methyl ester group (-COOCH₃, M-59).

Experimental Protocols & Workflows

Trustworthy science relies on robust and reproducible methodologies. The following protocols provide detailed, step-by-step procedures for the synthesis and characterization of the title compound.

Protocol: Synthesis via Hantzsch Condensation

Objective: To synthesize this compound.

Materials:

-

Methyl 2-chloro-3-oxo-3-phenylpropanoate

-

Thiourea

-

Ethanol, Anhydrous

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add thiourea (1.1 equivalents) and dissolve in anhydrous ethanol (approx. 10 mL per gram of thiourea).

-

Reagent Addition: Add methyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 equivalent) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Neutralization & Extraction: Re-dissolve the crude residue in ethyl acetate. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product as a crystalline solid.

Workflow: Product Validation

A sequential and logical workflow is critical to validate the outcome of the synthesis.

Caption: A self-validating workflow for compound characterization.

Conclusion

This compound is a molecule of significant interest, built upon the pharmacologically validated 2-aminothiazole scaffold. While it remains a specialized derivative, its synthesis is readily achievable through the classic Hantzsch reaction. Its physicochemical properties can be confidently predicted based on well-characterized analogs, and its structure can be unequivocally confirmed through standard spectroscopic techniques. The strategic placement of its functional groups—the amino, phenyl, and carboxylate moieties—makes it a highly attractive and versatile building block for medicinal chemists aiming to design novel therapeutics with tailored properties for enhanced efficacy and target engagement.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

-

Bou-Salah, L., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(15), 2789. [Link]

-

Various Authors. (2024). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

-

Khalifa, M. E., & Abdel-Hafez, S. H. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

PubChem. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

Khazi, I. A. M., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(5), 5565-5577. [Link]

-

Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

-

Chen, B. C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]

-

ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole. National Center for Biotechnology Information. [Link]

-

El-Sayed, R. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

- Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. NIST WebBook. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester | C11H10N2O2S | CID 13595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-Aminothiazole-4-carboxylate CAS#: 118452-04-3 [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 14. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-amino-4-phenylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] This privileged scaffold is a key structural component in various therapeutic agents, demonstrating a broad spectrum of biological activities. The strategic functionalization of the 2-aminothiazole core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Methyl 2-amino-4-phenylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules, including potential histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[2][3] A thorough understanding of its spectroscopic characteristics is paramount for chemists engaged in the synthesis and characterization of novel therapeutic entities. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, offering a foundational reference for researchers in the field.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 300 MHz spectrometer.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.86 | s | 2H | NH₂ |

| 7.60 - 7.68 | m | 2H | H-2', H-6' (Phenyl) |

| 7.29 - 7.46 | m | 3H | H-3', H-4', H-5' (Phenyl) |

| 3.62 | s | 3H | OCH₃ |

Expert Interpretation:

-

Amino Protons (NH₂): The two protons of the primary amino group at the C2 position of the thiazole ring appear as a broad singlet at 7.86 ppm.[2] The broadness of this peak is characteristic of exchangeable protons, and its chemical shift can be influenced by solvent, concentration, and temperature. In DMSO-d₆, the hydrogen bonding with the solvent slows down the exchange rate, allowing for the observation of a distinct peak.

-

Phenyl Protons (H-2' to H-6'): The aromatic protons of the phenyl group at the C4 position give rise to two multiplets in the range of 7.29-7.68 ppm.[2] The downfield multiplet (7.60 - 7.68 ppm), integrating to two protons, is assigned to the ortho protons (H-2' and H-6'). The upfield multiplet (7.29 - 7.46 ppm), integrating to three protons, corresponds to the meta (H-3', H-5') and para (H-4') protons.[2] The deshielding of the ortho protons is likely due to the anisotropic effect of the nearby thiazole ring and the ester group.

-

Methyl Ester Protons (OCH₃): The three protons of the methyl ester group appear as a sharp singlet at 3.62 ppm.[2] This is a characteristic chemical shift for methyl esters and its singlet nature is due to the absence of any adjacent protons.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum was recorded in DMSO-d₆ on a 75 MHz spectrometer.[2] The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ, ppm) | Assignment |

| 169.89 | C2 (Thiazole) |

| 161.53 | C=O (Ester) |

| 159.02 | C4 (Thiazole) |

| 134.51 | C1' (Phenyl) |

| 129.58 | C4' (Phenyl) |

| 128.69 | C3', C5' (Phenyl) |

| 127.33 | C2', C6' (Phenyl) |

| 107.65 | C5 (Thiazole) |

| 51.40 | OCH₃ |

Expert Interpretation:

-

Thiazole Carbons (C2, C4, C5): The carbon atoms of the thiazole ring are observed at 169.89 ppm (C2), 159.02 ppm (C4), and 107.65 ppm (C5).[2] The C2 carbon, being attached to two nitrogen atoms, is the most downfield. The C4 carbon is also significantly downfield due to its attachment to the phenyl group and its position within the heterocyclic ring. The C5 carbon, bearing the ester group, appears at the most upfield position among the thiazole carbons.[2]

-

Ester Carbonyl and Methyl Carbons (C=O, OCH₃): The carbonyl carbon of the methyl ester group is found at 161.53 ppm, a typical value for ester carbonyls.[2] The methyl carbon of the ester appears at 51.40 ppm.[2]

-

Phenyl Carbons (C1' to C6'): The carbons of the phenyl ring are observed in the aromatic region. The quaternary carbon C1' (ipso-carbon) is at 134.51 ppm. The para-carbon C4' is at 129.58 ppm. The meta-carbons C3' and C5' are observed at 128.69 ppm, and the ortho-carbons C2' and C6' are at 127.33 ppm.[2] The assignments are based on typical substitution effects on benzene rings.

Experimental Protocol for Synthesis and NMR Sample Preparation

The following protocol is adapted from the synthesis of this compound as described by Asfaha, Y. et al.[2][3]

Synthesis of this compound:

Caption: Synthetic scheme for this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of methyl 2-bromo-3-oxo-3-phenylpropanoate (1.0 eq) in methanol, add thiourea (1.0 eq).[2][3]

-

Reaction Conditions: Reflux the resulting solution for 6 hours.[2][3]

-

Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.[2][3]

-

Purification: Dry the organic layer over sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography using a gradient of n-hexane and ethyl acetate to yield the title compound as a yellow solid.[2][3]

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at room temperature on a suitable NMR spectrometer.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous fingerprint for its structural verification. The characteristic chemical shifts and multiplicities of the amino, phenyl, and methyl ester groups are well-defined and consistent with the assigned structure. This in-depth guide serves as a valuable resource for scientists working with this important synthetic intermediate, facilitating its identification and characterization in research and development settings. The provided experimental protocol offers a reliable method for its synthesis and subsequent NMR analysis.

References

-

Asfaha, Y., et al. (2020). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Arkivoc, 2020(7), 228-241. Available at: [Link]

-

Asfaha, Y., et al. (2020). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Arkivoc, 2020(7). Available at: [Link]

-

Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. Available at: [Link]

Sources

An In-depth Technical Guide to the Hantzsch Synthesis of 2-Amino-4-Phenylthiazole Derivatives

This guide provides a comprehensive overview of the Hantzsch synthesis for preparing 2-amino-4-phenylthiazole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that influence the success of this pivotal transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthesis in their work.

Introduction: The Significance of the 2-Amino-4-Phenylthiazole Scaffold

The thiazole ring is a privileged heterocyclic motif found in a vast array of biologically active compounds and approved pharmaceuticals. Specifically, the 2-aminothiazole core is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] The 4-phenyl substitution on this scaffold often enhances these biological effects, making the synthesis of 2-amino-4-phenylthiazole and its derivatives a critical endeavor in the quest for novel therapeutic agents.[4][5]

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[6] It typically involves the condensation of an α-haloketone with a thioamide or thiourea.[6][7] This guide will focus on the specific application of this reaction to generate 2-amino-4-phenylthiazole derivatives, providing the necessary insights to perform this synthesis with high efficiency and reproducibility.

The Core of the Matter: Understanding the Hantzsch Synthesis Mechanism

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any chemical synthesis. The Hantzsch synthesis of 2-amino-4-phenylthiazole from an α-haloacetophenone and thiourea proceeds through a well-established multi-step pathway. The causality behind this sequence of events dictates the choice of reagents and conditions.

The overall transformation can be visualized as follows:

Caption: Overall transformation in the Hantzsch synthesis of 2-amino-4-phenylthiazole.

The detailed mechanistic steps are as follows:

-

Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloacetophenone (e.g., 2-bromoacetophenone) in a classic SN2 reaction. This step forms an isothiouronium salt intermediate. The choice of a good leaving group on the ketone (typically bromine or chlorine) is crucial for this step to proceed efficiently.[8]

-

Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

-

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of the stable, aromatic 2-amino-4-phenylthiazole ring.

The following diagram illustrates this mechanistic pathway:

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols: A Guide to Practical Synthesis

Herein, we provide two robust and validated protocols for the synthesis of 2-amino-4-phenylthiazole. Protocol 1 details the conventional heating method, which is widely accessible, while Protocol 2 describes a microwave-assisted synthesis, offering significant advantages in terms of reaction time and efficiency.[9][10]

Protocol 1: Conventional Synthesis via Reflux

This method is a classic and reliable approach to the Hantzsch synthesis.

Materials:

-

Acetophenone

-

Thiourea

-

Iodine or Bromine

-

Ethanol or Methanol

-

Diethyl ether

-

Ammonium hydroxide solution

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir bar

-

Standard laboratory glassware for workup and recrystallization

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[11] Alternatively, 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents) can be used.[8]

-

Solvent Addition: Add ethanol or methanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[11]

-

Workup - Cooling and Initial Wash: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate.

-

Workup - Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing a dilute ammonium hydroxide solution to neutralize any remaining acid and precipitate the product.[3]

-

Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water and then with a small amount of diethyl ether to remove any unreacted acetophenone and iodine.[3][11]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 2-amino-4-phenylthiazole.[11]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products.[9][10]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

Microwave reactor with sealed reaction vessels

-

Stir bar

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Standard laboratory glassware for workup

Step-by-Step Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).[8]

-

Solvent Addition: Add methanol as the solvent and a magnetic stir bar.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 90-100°C) for a short duration (e.g., 10-30 minutes).[8][10] The optimal conditions should be determined for the specific microwave system being used.

-

Workup - Cooling and Precipitation: After irradiation, allow the vessel to cool to room temperature. Pour the reaction contents into a beaker containing a 5% sodium carbonate solution to precipitate the product.[8]

-

Isolation: Collect the precipitate by vacuum filtration, washing with water.

-

Purification: The product is often of high purity, but can be further purified by recrystallization if necessary.

The following diagram outlines the general experimental workflow for both protocols:

Caption: General experimental workflow for the Hantzsch synthesis.

Data Presentation and Yield Comparison

The choice of synthetic method and reaction conditions can significantly impact the yield of the desired 2-amino-4-phenylthiazole derivative. The following table provides a comparative summary of typical outcomes for the protocols described.

| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted | Reference(s) |

| Starting Materials | Acetophenone, Thiourea, Iodine | 2-Bromoacetophenone, Thiourea | [11],[8] |

| Solvent | Ethanol | Methanol | [11],[8] |

| Reaction Time | 8-12 hours | 10-30 minutes | [11],[10],[8] |

| Temperature | Reflux (approx. 78°C) | 90-100°C | [11],[10] |

| Typical Yield | Good (e.g., ~80%) | Excellent (e.g., >90%) | [3],[10] |

| Key Advantage | Widely accessible equipment | Rapid synthesis, high yields | [9],[10] |

Conclusion and Future Directions

The Hantzsch synthesis is a powerful and enduring tool for the construction of 2-amino-4-phenylthiazole derivatives. Its operational simplicity, use of readily available starting materials, and generally high yields make it an attractive method for both academic research and industrial applications. The advent of modern techniques, such as microwave-assisted synthesis, has further enhanced the efficiency and environmental friendliness of this important reaction.

The continued exploration of the biological activities of 2-amino-4-phenylthiazole derivatives will undoubtedly fuel further methodological developments in their synthesis.[5][12] Future work in this area may focus on the development of even more sustainable catalytic systems, expansion to one-pot multi-component reactions, and application in flow chemistry for large-scale production.

References

-

Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

-

Cáceres-Castillo, D., et al. (2012). Microwave assisted synthesis, antimalarial screening and structure–activity-relationship exploration of some phenylthiazolyl-triazine derivatives against dihydrofolate reductase. ResearchGate. [Link]

-

Arifuddin, M., et al. (2017). DIVERSE PHARMACOLOGICAL ASPECTS OF 2-AMINO-4-PHENYLTHIAZOLE DERIVATIVES-A REVIEW. Heterocyclic Letters, 7(4), 1185-1210. [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. [Link]

-

Aisyah, S., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Patel, N. B., & Patel, J. C. (2011). Synthesis and biological evaluation of some substituted amino thiazole derivatives. Journal of Saudi Chemical Society, 15(3), 255-261. [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Organic Chemistry Portal. (2024). Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Reddy, C. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 494-501. [Link]

-

Watts, P., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 181-184. [Link]

-

Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. [Link]

-

Aisyah, S., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 74-87. [Link]

-

Kiseleva, M. I., et al. (2008). Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. Russian Journal of General Chemistry, 78(8), 1641-1642. [Link]

-

SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Bouattour, Y., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2999. [Link]

-

Ng, C. H., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(10), 11813-11825. [Link]

-

El-Gazzar, A. A., et al. (2017). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Öztürk, G., & Bayramin, D. (2025). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. archives.ijper.org [archives.ijper.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

Spectroscopic characterization of 2-aminothiazole carboxylates

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Aminothiazole Carboxylates

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic accessibility and diverse biological activities make it a cornerstone of modern drug discovery. Ethyl 2-aminothiazole-4-carboxylate and its derivatives are common starting materials or final products in these endeavors. A rigorous and unambiguous structural confirmation of these molecules is paramount, underpinning the reliability of subsequent biological and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-aminothiazole carboxylates, blending theoretical principles with practical, field-proven insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), explaining not just what is observed, but why, thereby empowering researchers to confidently interpret their data.

The Structural Landscape of 2-Aminothiazole Carboxylates

The 2-aminothiazole ring system presents a unique electronic environment. The endocyclic nitrogen and sulfur atoms, the exocyclic amino group at the 2-position, and the carboxylate group at the 4-position all exert significant electronic effects. The amino group (-NH₂) is a strong electron-donating group (EDG) through resonance, while the ethyl carboxylate group (-COOEt) is an electron-withdrawing group (EWG) through both induction and resonance. This "push-pull" electronic arrangement dictates the characteristic spectroscopic signatures of the molecule. Understanding this interplay is fundamental to interpreting the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For a typical ethyl 2-aminothiazole-4-carboxylate, we primarily focus on ¹H and ¹³C NMR.

¹H NMR Spectroscopy - Proton Environments

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting.

Causality of Chemical Shifts: The chemical shift (δ) of a proton is highly sensitive to the electron density around it.

-

Thiazole Proton (H5): The lone proton on the thiazole ring, located at the C5 position, is significantly influenced by its environment. It is adjacent to the electron-withdrawing carboxylate group and is part of an aromatic-like π-system. This deshielding environment typically places its signal in the range of δ 7.4-7.8 ppm .[1] In the parent ethyl 2-aminothiazole-4-carboxylate, this often appears as a sharp singlet around δ 7.41 ppm .[1][2]

-

Amine Protons (-NH₂): The protons of the primary amine group are exchangeable and their chemical shift is highly variable, depending on solvent, concentration, and temperature. They typically appear as a broad singlet. In DMSO-d₆, a common solvent for these compounds, the -NH₂ signal can be found around δ 5.8-7.7 ppm .[1][3] Deuterium exchange (adding a drop of D₂O) will cause this signal to disappear, providing a definitive confirmation of its assignment.

-

Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to two distinct signals:

-

A quartet for the methylene protons (-OCH₂) around δ 4.1-4.4 ppm .[1][3] These protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

-

A triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm .[1][3] These protons are further from the electronegative oxygen and thus appear more upfield. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

-

Data Summary: Characteristic ¹H NMR Shifts

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Typical Integration |

| Thiazole H5 | 7.4 - 7.8 | Singlet (s) | 1H |

| Amine (-NH₂) | 5.8 - 7.7 (variable) | Broad Singlet (br s) | 2H |

| Methylene (-OCH₂) | 4.1 - 4.4 | Quartet (q) | 2H |

| Methyl (-CH₃) | 1.2 - 1.4 | Triplet (t) | 3H |

| (Note: Shifts recorded in DMSO-d₆) |

¹³C NMR Spectroscopy - The Carbon Framework

¹³C NMR complements the ¹H NMR data by providing information about the carbon skeleton.

Causality of Chemical Shifts:

-

Thiazole Carbons:

-

C2 (-NH₂): This carbon is attached to two nitrogen atoms and a sulfur atom, resulting in a significant downfield shift, typically observed around δ 168-175 ppm .[1]

-

C4 (-COOEt): The carbon bearing the carboxylate group appears in the range of δ 141-143 ppm .[1]

-

C5: The protonated carbon of the thiazole ring is found more upfield, around δ 123-125 ppm .[1]

-

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is typically found at δ 160-162 ppm .[1]

-

Ethyl Ester Carbons (-OCH₂CH₃):

Data Summary: Characteristic ¹³C NMR Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (Amine-bearing) | 168 - 175 |

| C=O (Ester Carbonyl) | 160 - 162 |

| C4 (Carboxylate-bearing) | 141 - 143 |

| C5 (Protonated) | 123 - 125 |

| -OCH₂ (Methylene) | 61 - 62 |

| -CH₃ (Methyl) | 14 - 15 |

| (Note: Shifts recorded in DMSO-d₆ or CDCl₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpreting the Key Vibrational Bands:

-

N-H Stretching (Amine): The primary amine group (-NH₂) exhibits two characteristic stretching bands in the region of 3100-3400 cm⁻¹ .[1][2] These bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. Their presence is a strong indicator of the 2-amino group.

-

C=O Stretching (Ester): A very strong and sharp absorption peak between 1685-1710 cm⁻¹ is the hallmark of the ester carbonyl group.[1][4] Its high intensity is due to the large change in dipole moment during the stretching vibration. This is often the most prominent peak in the spectrum.

-

C=N and C=C Stretching (Thiazole Ring): The thiazole ring gives rise to several stretching vibrations. A characteristic C=N stretch is typically observed around 1615 cm⁻¹ , while C=C stretching absorptions appear in the 1550-1570 cm⁻¹ region.[1]

-

C-H Stretching: Aromatic/heterocyclic C-H stretching is usually seen just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹), while aliphatic C-H stretching from the ethyl group occurs just below 3000 cm⁻¹ (e.g., 2980-2990 cm⁻¹).[1]

-

C-O Stretching (Ester): The ester C-O single bond stretches are found in the fingerprint region, typically around 1270-1300 cm⁻¹ .

Data Summary: Key FTIR Absorption Bands

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3100 - 3400 | Medium, often two bands |

| Aromatic/Ethyl | C-H Stretch | 2980 - 3030 | Medium to Weak |

| Ester Carbonyl | C=O Stretch | 1685 - 1710 | Strong, Sharp |

| Thiazole Ring | C=N Stretch | ~1615 | Medium |

| Thiazole Ring | C=C Stretch | 1550 - 1570 | Medium |

| Ester | C-O Stretch | 1270 - 1300 | Strong |

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The 2-aminothiazole carboxylate core contains a heteroaromatic ring with multiple chromophores, leading to characteristic absorptions.

Understanding the Electronic Transitions: The absorption of UV-Vis light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The key transitions for this scaffold are:

-

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation provided by the thiazole ring and the carboxylate group allows for these transitions, which typically result in strong absorption bands.

-

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the N and S atoms) to a π* antibonding orbital.[5][6] These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions.[7][8]

For substituted thiazoles, absorption maxima (λ_max) are typically observed in the range of 250-410 nm , depending on the specific substituents and the solvent used.[5][9] The combination of the electron-donating amino group and the electron-withdrawing carboxylate group extends the conjugation and can shift the absorption to longer wavelengths (a bathochromic or "red" shift).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Impact (EI) is a common ionization technique for such molecules.

Expected Fragmentation Pathways: The molecular ion (M⁺•) of ethyl 2-aminothiazole-4-carboxylate (MW = 172.21 g/mol ) will be observed.[10] The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. Key fragmentation steps include:

-

Loss of the Ethoxy Radical (-•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (mass 45), resulting in a stable acylium ion at m/z 127 .[11]

-

Loss of Ethene (C₂H₄): Another characteristic pathway for ethyl esters is a McLafferty-type rearrangement (if sterically possible) or simple cleavage leading to the loss of a neutral ethene molecule (mass 28) from the M⁺•, which would produce an ion at m/z 144 . This corresponds to the 2-aminothiazole-4-carboxylic acid radical cation.

-

Cleavage of the Ester Group: The entire ester group can be lost. For example, loss of -COOEt (mass 73) would result in an ion at m/z 99 , corresponding to the 2-aminothiazole ring fragment.

A logical fragmentation workflow is essential for piecing together the structure from the mass spectrum.

Caption: Predicted MS fragmentation of ethyl 2-aminothiazole-4-carboxylate.

Experimental Protocols: A Self-Validating System

The trustworthiness of spectral data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, ensuring data integrity.

NMR Spectroscopy Protocol (¹H & ¹³C)

Sources

- 1. kinteksolution.com [kinteksolution.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 4. azooptics.com [azooptics.com]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

The Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on its Discovery, History, and Evolution in Drug Development

For decades, the 2-aminothiazole moiety has captivated medicinal chemists, earning its status as a "privileged structure" for its consistent presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold, offering a unique combination of electronic properties and hydrogen bonding capabilities that allow for potent and selective interactions with a wide array of biological targets.[3] This guide provides a comprehensive exploration of the discovery and history of aminothiazole compounds in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), and the evolution of key drugs that have reached the market. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this remarkable pharmacophore.

The Dawn of the Aminothiazole Era: Discovery and Early Synthetic Routes

The journey of the aminothiazole scaffold in medicinal chemistry is intrinsically linked to the development of fundamental organic synthesis methodologies. While the parent 2-aminothiazole molecule itself is of academic interest, its true potential was unlocked through the development of efficient synthetic routes that allowed for the facile introduction of diverse substituents.[4]

The Hantzsch Thiazole Synthesis: A Foundational Reaction

The most classical and widely employed method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5] This robust and versatile one-pot condensation reaction involves the reaction of an α-haloketone with a thiourea derivative.[4][5]

Experimental Protocol: Hantzsch Synthesis of a Substituted 2-Aminothiazole

Objective: To synthesize a representative 2-aminothiazole derivative via the Hantzsch condensation reaction.

Materials:

-

α-Bromoacetophenone (1 equivalent)

-

Thiourea (1.1 equivalents)

-

Ethanol (solvent)

-

Sodium bicarbonate (for neutralization, if necessary)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-bromoacetophenone (1 eq) in ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-aminothiazole derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices: The use of a slight excess of thiourea ensures the complete consumption of the α-haloketone. Ethanol is a common solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction. The basic work-up with sodium bicarbonate neutralizes any hydrobromic acid formed during the reaction, facilitating the isolation of the free base product.

The Hantzsch synthesis and its variations have been instrumental in generating vast libraries of aminothiazole derivatives, paving the way for extensive SAR studies and the discovery of numerous lead compounds.[5][6]

From Scaffold to Blockbuster: Aminothiazole-Containing Drugs

The versatility of the 2-aminothiazole scaffold is best illustrated by the diverse range of FDA-approved drugs that incorporate this moiety. These drugs target a wide spectrum of diseases, highlighting the ability of the aminothiazole core to be tailored for specific biological interactions.[4][7]

Dasatinib: A Revolution in Cancer Therapy

Dasatinib (Sprycel®) is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][8] The discovery of dasatinib stemmed from high-throughput screening which identified a 2-aminothiazole-based compound as a novel Src family kinase inhibitor template.[9]

The 2-aminothiazole core in dasatinib plays a crucial role in its binding to the ATP-binding pocket of various kinases.[9] Structure-activity relationship studies revealed that modifications at the C5 position of the thiazole ring and the N-2 amino group were critical for enhancing potency and selectivity.[9] The final structure of dasatinib features a carboxamide linkage at the C5 position and a substituted pyrimidine ring at the N-2 position, which collectively contribute to its high affinity for multiple kinases.[9]

Pramipexole: A Dopamine Agonist for Neurological Disorders

Pramipexole (Mirapex®) is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[10][11][12][13] Its chemical structure features a 2-amino-4,5,6,7-tetrahydrobenzothiazole core. Pramipexole was first synthesized in the United States and approved by the FDA in 1997.[10][13] It selectively agonizes the dopamine D2-like receptor subfamily, with a preference for the D3 receptor subtype.[11] This D3-preferring activity is believed to contribute to its therapeutic effects on both motor and psychiatric symptoms.[11]

Meloxicam: A Selective COX-2 Inhibitor

Meloxicam (Mobic®) is a non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1.[14][15] The structure of meloxicam incorporates a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide scaffold, with a 5-methyl-2-thiazolyl group attached to the amide nitrogen.[16] The presence of the methyl group on the thiazole ring is crucial; it alters the bioactivation pathway and P450 isozyme interactions compared to its structurally similar and more hepatotoxic analogue, sudoxicam.[14] This subtle structural modification significantly improves the safety profile of meloxicam.[14]

Ritonavir: A Cornerstone of HIV Therapy

Ritonavir (Norvir®) is an antiretroviral medication that acts as a protease inhibitor, primarily used to treat HIV/AIDS.[17] A key feature of ritonavir's clinical utility is its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[18] This property allows it to "boost" the plasma concentrations of other co-administered protease inhibitors, a strategy known as highly active antiretroviral therapy (HAART).[17][18] The complex structure of ritonavir contains a terminal 5-thiazolylmethyl ester group.[19] The thiazole moiety contributes to the overall binding affinity and inhibitory activity of the molecule.[18]

Table 1: Prominent FDA-Approved Drugs Containing the Aminothiazole Scaffold

| Drug Name | Brand Name | Therapeutic Area | Key Structural Feature of Aminothiazole |

| Dasatinib | Sprycel® | Oncology (CML, ALL) | Substituted 2-aminothiazole-5-carboxamide |

| Pramipexole | Mirapex® | Neurology (Parkinson's, RLS) | 2-Amino-4,5,6,7-tetrahydrobenzothiazole |

| Meloxicam | Mobic® | Anti-inflammatory (NSAID) | 5-Methyl-2-thiazolyl amide |

| Ritonavir | Norvir® | Antiviral (HIV) | Terminal 5-thiazolylmethyl ester |

| Fanetizole | - | Immunomodulatory | 2-(Phenethylamino)thiazole |

| Cefixime | Suprax® | Antibiotic (Cephalosporin) | 2-Aminothiazol-4-yl group in the side chain |

Structure-Activity Relationships (SAR) and Modern Drug Discovery

The enduring success of the aminothiazole scaffold lies in its amenability to systematic structural modification, allowing for the fine-tuning of its pharmacological properties. Extensive SAR studies have been conducted across various therapeutic areas, providing a roadmap for the rational design of new aminothiazole-based drugs.[20]

General SAR Insights

-

N-2 Position: The amino group at the 2-position is a key handle for introducing a wide variety of substituents. This position often dictates the primary interaction with the biological target and is a major determinant of potency and selectivity.[20]

-

C4 and C5 Positions: The C4 and C5 positions of the thiazole ring are also amenable to substitution. Modifications at these positions can influence the compound's steric and electronic properties, as well as its pharmacokinetic profile. For instance, the introduction of a methyl group at the C5 position of meloxicam significantly alters its metabolic fate.[14]

Aminothiazoles in Anticancer Drug Discovery

The 2-aminothiazole scaffold has emerged as a particularly promising platform for the development of novel anticancer agents.[6][8][21] Derivatives have been shown to target a range of cancer-related proteins, including:

-

Kinases: As exemplified by dasatinib, the aminothiazole core can be effectively utilized to design potent kinase inhibitors.[9][22]

-

Tubulin: Certain aminothiazole derivatives have been found to inhibit tubulin polymerization, a validated mechanism for anticancer drugs.[23]

-

Glutaminase: The aminothiazole scaffold has been identified as a template for the development of glutaminase inhibitors, targeting the metabolic rewiring of cancer cells.[24]

Caption: Key modification points on the 2-aminothiazole scaffold and their impact on drug properties.

The Dual Nature of the Aminothiazole Ring: Privileged Structure vs. Toxicophore

While the 2-aminothiazole scaffold is celebrated as a privileged structure, it is not without its potential liabilities.[1] The thiazole ring has been classified as a potential "toxicophore," a chemical entity that can be metabolically activated to form reactive metabolites.[1] This metabolic activation can, in some cases, lead to adverse drug reactions. The proposed mechanism involves the epoxidation of the C4-C5 double bond of the thiazole ring.[14]

However, it is crucial to recognize that the presence of an aminothiazole moiety does not automatically confer toxicity.[1] The metabolic fate of the molecule is highly dependent on the nature and position of its substituents. For example, substitution at the C4 or C5 positions can hinder epoxidation and direct metabolism towards less toxic pathways.[1] The case of meloxicam versus sudoxicam is a prime example of how a minor structural change can mitigate toxicity.[14] Therefore, a careful consideration of the metabolic profile is essential during the design and development of new aminothiazole-based drug candidates.

Caption: Simplified metabolic pathways of 2-aminothiazole derivatives.

Conclusion and Future Perspectives

The journey of the 2-aminothiazole scaffold from a simple heterocyclic core to a cornerstone of modern medicinal chemistry is a testament to its remarkable versatility. Its ease of synthesis, coupled with its ability to be readily functionalized, has provided medicinal chemists with a powerful tool for the discovery and development of new therapeutics. The diverse range of approved drugs containing this moiety underscores its broad applicability across a multitude of disease areas.

While the potential for metabolic activation requires careful consideration, the wealth of knowledge accumulated on the structure-activity and structure-toxicity relationships of aminothiazole derivatives provides a strong foundation for the design of safer and more effective drugs. As our understanding of disease biology continues to evolve, the 2-aminothiazole scaffold is poised to remain a central and privileged platform for the development of the next generation of innovative medicines.

References

-

Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. J Med Chem. 2002 Aug 29;45(18):3905-27. [Link]

-

2-Aminothiazole. In: Wikipedia. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Med Chem Res. 2021;30(4):771-806. [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorg Med Chem Lett. 2012 Nov 1;22(21):6648-52. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 2012, 4(2):753-758. [Link]

-

2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. Molecules. 2021 Mar; 26(5): 1433. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar; 26(5): 1433. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Future Med Chem. 2020 Oct;12(19):1765-1785. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar 7;26(5):1433. [Link]

-

Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry. 2023 Feb; 5:100842. [Link]

-

Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. J Med Chem. 2002 Aug 29;45(18):3905-27. [Link]

-

Fanetizole. In: Wikipedia. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie. 2022, 25, pp. 267-279. [Link]

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. J Med Chem. 2006 Nov 16;49(23):6819-32. [Link]

-

Pramipexole. MedLink Neurology. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Future Med Chem. 2020 Oct;12(19):1765-1785. [Link]

-

Pramipexole Dihydrochloride. Patsnap Synapse. [Link]

-

Classics in Chemical Neuroscience: Pramipexole. ACS Chem Neurosci. 2020 Sep 2;11(17):2596-2604. [Link]

-

Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition. ACS Omega. 2023 Dec 14;8(51):48777-48788. [Link]

-

Classics in Chemical Neuroscience: Pramipexole. ACS Chem Neurosci. 2020 Sep 2;11(17):2596-2604. [Link]

-

Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. Biochim Biophys Acta. 2015 Aug;1854(8):967-74. [Link]

-

Mirapex (Pramipexole Dihydrochloride) for the Treatment of Parkinson's Disease, USA. Pharmaceutical Technology. 2023-01-31. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. Eur J Med Chem. 2016 Feb 15;109:74-118. [Link]

-

Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. Toxicol Appl Pharmacol. 2021 Feb 1;412:115383. [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. 2022 Jul 12;27(14):4474. [Link]

-

New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. Molecules. 2021 May 28;26(11):3240. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014, 6 (5):134-150. [Link]

-

Scheme 15: Flow synthesis of fanetizole (87) via tube-in-tube system. ResearchGate. [Link]

- Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir.

-

Flow synthesis of fanetizole using tube‐in‐tube reactor. ResearchGate. [Link]

-

Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. Toxicol Appl Pharmacol. 2021 Feb 1;412:115383. [Link]

-

Ritonavir. In: Wikipedia. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]

-

Thee chemical structure of Ritonavir ANTICANCER AGENTS There are many... ResearchGate. [Link]

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. Eur J Med Chem. 2021 Jan 15;209:112953. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Med Chem Res. 2021;30(4):771-806. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medlink.com [medlink.com]

- 11. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mirapex (Pramipexole Dihydrochloride) for the Treatment of Parkinson’s Disease, USA - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ritonavir - Wikipedia [en.wikipedia.org]

- 18. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 20. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Solubility profile of Methyl 2-amino-4-phenylthiazole-5-carboxylate

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-amino-4-phenylthiazole-5-carboxylate

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from the laboratory bench to clinical application is fraught with challenges. Among the most critical physicochemical hurdles is solubility. An otherwise potent and selective molecule can fail spectacularly if it cannot be effectively absorbed and distributed to its site of action. This guide is dedicated to researchers, medicinal chemists, and formulation scientists who encounter promising, yet challenging, molecules like this compound. This document eschews a one-size-fits-all template, instead offering a deep, logical dive into creating a comprehensive solubility profile for this specific thiazole derivative. Our approach is grounded in the principles of causality, self-validation, and authoritative science, providing not just protocols, but the strategic reasoning behind them.

Introduction: The Thiazole Scaffold and the Primacy of Solubility

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities.[1] this compound represents a foundational structure within this class, possessing functional groups—an amine, an ester, and aromatic rings—that suggest both therapeutic potential and significant physicochemical challenges.

The solubility of an active pharmaceutical ingredient (API) is a master variable that dictates its entire development trajectory.[2] Poor aqueous solubility can lead to:

-

Inaccurate results in in vitro screening assays.[3]

-

Difficulties in developing parenteral and other liquid dosage forms.[5]

-

Increased development time and costs.[6]

This guide provides a systematic framework for the comprehensive characterization of the solubility profile of this compound, moving from theoretical predictions to rigorous experimental determination in physiologically relevant media.

Compound Overview: Structure and Physicochemical Postulates

A thorough understanding of the molecule's structure is the first step in designing a solubility assessment strategy.